molecular formula C16H16FNO5 B12330280 3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid CAS No. 2006277-64-9

3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid

Cat. No.: B12330280
CAS No.: 2006277-64-9
M. Wt: 321.30 g/mol
InChI Key: VAKCHQZZVIWYSP-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)[(2-Tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid is a novel, non-proteinogenic amino acid designed for advanced pharmaceutical and biochemical research. Its structure integrates an isoxazole heterocycle, a motif recognized for its diverse biological activities and utility in constructing peptidomimetics . Isoxazole-containing compounds are increasingly prominent in drug discovery due to their high potential for anticancer, anti-inflammatory, and antimicrobial activities, as evidenced by several FDA-approved drugs . This compound serves as a valuable building block for the synthesis of α/β-mixed hybrid peptides . Incorporating such unnatural β-amino acids into peptide sequences is a established strategy to enhance metabolic stability against proteolysis and improve the therapeutic properties of bioactive peptides . The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, often used to optimize a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The tetrahydropyranyl (THP) group acts as a versatile protecting group for the secondary alcohol, allowing for selective deprotection under mild acidic conditions during synthetic sequences. Researchers can utilize this bifunctional isoxazole-carboxylic acid in solid-phase peptide synthesis (SPPS) to develop new classes of peptidomimetics for targeting various diseases . Its application is particularly relevant in oncology research, where isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities against a range of cancer cell lines, including melanoma, colon adenocarcinoma, and hepatocellular carcinoma . This product is intended for research purposes in drug discovery and chemical biology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2006277-64-9

Molecular Formula

C16H16FNO5

Molecular Weight

321.30 g/mol

IUPAC Name

3-[(4-fluorophenyl)-(oxan-2-yloxy)methyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C16H16FNO5/c17-11-6-4-10(5-7-11)15(23-13-3-1-2-8-21-13)14-12(16(19)20)9-22-18-14/h4-7,9,13,15H,1-3,8H2,(H,19,20)

InChI Key

VAKCHQZZVIWYSP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(C2=CC=C(C=C2)F)C3=NOC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid typically involves multiple steps, starting with the preparation of the isoxazole ring, followed by the introduction of the fluorophenyl group and the tetrahydropyranyl ether. Common reagents used in these reactions include fluorobenzene, tetrahydropyranyl chloride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes an isoxazole ring, a fluorophenyl group, and a tetrahydropyranyl ether. Its molecular weight is approximately 321.30 g/mol, and it exhibits a high degree of purity (≥95%) in commercial preparations .

Inhibition of p38 Mitogen-Activated Protein Kinases

Research has indicated that isoxazole derivatives, including this compound, can act as potent inhibitors of p38 mitogen-activated protein kinases (MAPKs). These enzymes play crucial roles in cellular responses to stress and inflammation. The inhibition of p38 MAPK has therapeutic implications for conditions such as rheumatoid arthritis and cancer .

Case Study: Isoxazolones as p38 MAPK Inhibitors

A study conducted by Laughlin et al. highlighted the biological activity of isoxazolones as inhibitors of p38 MAPK. The compound's structural features enhance its binding affinity to the ATP site of the kinase, thereby inhibiting its activity effectively .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Isoxazole derivatives have shown promise in preclinical studies targeting various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Targeting Cancer Cell Lines

In vitro studies demonstrated that certain isoxazole compounds could induce apoptosis in cancer cell lines through the activation of caspases, leading to programmed cell death. This suggests a potential role for 3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic acid in cancer therapy .

Neuroprotective Effects

Emerging research suggests that isoxazole compounds may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The anti-inflammatory properties attributed to p38 MAPK inhibition could play a role in reducing neuroinflammation associated with neurodegenerative diseases.

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the isoxazole ring followed by functionalization with the tetrahydropyranyl ether.

Table 2: Synthetic Route Overview

StepDescription
Step 1Formation of the isoxazole ring
Step 2Functionalization with tetrahydropyranyl group
Step 3Purification and characterization

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. 3-[(4-Nitrophenyl)[(2-Tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid

  • Key Difference: The nitro group (NO₂) at the para position replaces fluorine.
  • Impact: The nitro group is a strong electron-withdrawing substituent, increasing electrophilicity and reactivity in nucleophilic aromatic substitution compared to fluorine . Molecular weight: 348.31 g/mol (nitro analog) vs. ~336.3 g/mol (fluoro analog, estimated). Potential applications: Nitro groups are often used in prodrugs or as intermediates in synthesis but may confer higher toxicity .

b. 3-[(4-Chlorophenyl)[(2-Tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid

  • Key Difference : Chlorine replaces fluorine at the para position.
  • Impact: Chlorine’s larger atomic radius and moderate electron-withdrawing effects could alter binding interactions in biological systems.
Modifications on the Isoxazole Core

a. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

  • Key Difference : A methyl group replaces the tetrahydropyranyl oxymethyl moiety.

b. 3-(2,4,6-Trimethylphenyl)isoxazole-4-carboxylic Acid Methyl Ester

  • Key Difference : Bulky trimethylphenyl substituent and ester functional group.
  • Impact :
    • Steric hindrance from the trimethylphenyl group may reduce reactivity in coupling reactions.
    • The ester group offers a handle for further functionalization but requires hydrolysis for carboxylic acid activation .
Heterocyclic Replacements

3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl Derivatives

  • Key Difference : Oxadiazole ring replaces isoxazole.
  • Impact :
    • Oxadiazoles exhibit distinct electronic properties (e.g., increased dipole moment) and metabolic stability, often used as bioisosteres for carboxyl groups.
    • Example: The compound 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid highlights hybrid structures combining multiple heterocycles for enhanced target engagement .

Physicochemical and Pharmacological Comparison Table

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features Potential Applications
3-[(4-Fluorophenyl)[(2-THPO)methyl]isoxazole-4-carboxylic Acid 4-F ~336.3 (estimated) Fluorine enhances electronegativity; THP improves solubility. Enzyme inhibitors, prodrugs
3-[(4-Nitrophenyl)[(2-THPO)methyl]isoxazole-4-carboxylic Acid 4-NO₂ 348.31 High reactivity, possible toxicity. Synthetic intermediate
3-[(4-Chlorophenyl)[(2-THPO)methyl]isoxazole-4-carboxylic Acid 4-Cl ~352.8 (estimated) Moderate electron withdrawal; used in medicinal chemistry. Antimicrobial agents
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid 5-CH₃ 235.22 Lipophilic, simple structure. Bioavailability studies
3-(2,4,6-Trimethylphenyl)isoxazole-4-carboxylic Acid Methyl Ester 2,4,6-(CH₃)₃ 287.33 Steric bulk limits interactions; ester enables derivatization. Asymmetric synthesis intermediates

Biological Activity

3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic acid (CAS Number: 2006277-64-9) is a complex organic compound notable for its unique structure, which combines a fluorophenyl group, a tetrahydropyranyl ether, and an isoxazole carboxylic acid. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of specific enzyme pathways.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO5C_{16}H_{16}FNO_5, with a molecular weight of 321.3 g/mol. The structural characteristics include:

  • Isoxazole Ring : A five-membered heterocyclic ring containing nitrogen.
  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Tetrahydropyranyl Ether : Provides additional steric and electronic properties that can influence biological interactions.
PropertyValue
Molecular FormulaC₁₆H₁₆FNO₅
Molecular Weight321.3 g/mol
CAS Number2006277-64-9
IUPAC Name3-[(4-fluorophenyl)-(oxan-2-yloxy)methyl]-1,2-oxazole-4-carboxylic acid
Storage ConditionsAmbient temperature

Research indicates that isoxazole derivatives, including this compound, may act as inhibitors of p38 mitogen-activated protein kinases (MAPKs). These kinases play critical roles in cellular responses to stress and inflammation, making them important therapeutic targets in various diseases, including cancer and autoimmune disorders.

The presence of the fluorophenyl moiety is believed to enhance the selectivity for p38 MAPK inhibition by occupying hydrophobic pockets within the enzyme's active site .

Antiinflammatory Activity

In studies involving inflammatory models, compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, derivatives have been shown to reduce cytokine production in stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Inhibition of p38 MAPK :
    • A study evaluated the efficacy of various isoxazole derivatives against p38 MAPK. The results indicated that certain modifications, including the addition of fluorinated groups, significantly enhanced inhibitory activity compared to non-fluorinated analogs .
  • Cytotoxicity Assessment :
    • In vitro assays were conducted to assess the cytotoxic effects of this compound on cancer cell lines. The results revealed that it exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, indicating a favorable therapeutic index .

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Fluorophenylisoxazole-4-carboxylic AcidLacks tetrahydropyranyl etherModerate anti-inflammatory
2-Tetrahydropyranyl-4-carboxylic AcidLacks fluorophenyl and isoxazole groupsLimited activity
Isoxazole-4-carboxylic AcidLacks both fluorophenyl and tetrahydropyranyl ether groupsMinimal activity

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